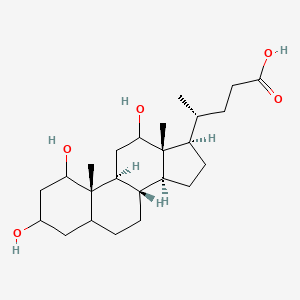

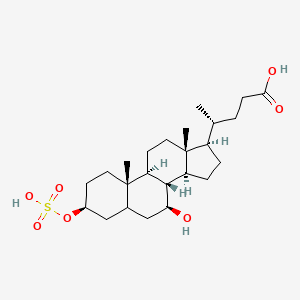

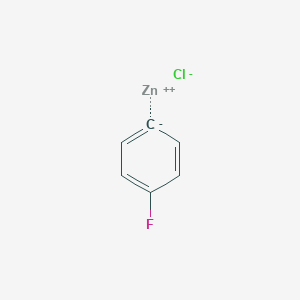

4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is a glycoside. It has a role as a metabolite.

Scientific Research Applications

Synthesis of Potential Inhibitors of Carbohydrate Processing Enzymes

This review article delves into the synthesis of different C-glycoside mimetics, including glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides, which are critical in developing inhibitors for carbohydrate processing enzymes. Such compounds play a significant role in medicinal chemistry, particularly in designing new therapeutic agents for diseases associated with carbohydrate processing enzymes (Cipolla, La Ferla, & Nicotra, 1997).

Enhanced Bone Cell Proliferation and Ossification Markers

Research on flavonoids isolated from Chrozophora tinctoria reveals that these compounds, including rutin, significantly enhance bone cell proliferation and ossification markers. Such findings suggest potential applications in treating or managing bone-related diseases like osteoporosis, showcasing the importance of glycoside compounds in medicinal research (Abdel-Naim et al., 2018).

Conversion of Plant Biomass to Furan Derivatives

The review discusses the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives, including furan-based chemicals. This research highlights the application of glycoside compounds and their derivatives in sustainable chemistry and the development of new materials and fuels, indicating the broader relevance of such compounds in industrial and environmental applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Phytochemistry and Biological Activity of Cissus incisa Leaves

This review emphasizes the phytochemical diversity and biological activities of the extracts and compounds from Cissus incisa leaves, including antimicrobial and anticancer properties. The research underscores the importance of glycoside compounds in traditional medicine and their potential in developing new therapeutic agents (Nocedo-Mena, Galván-Rodrigo, Wright, & Caboni, 2021).

properties

Product Name |

4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside |

|---|---|

Molecular Formula |

C19H28O12 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C19H28O12/c1-27-11-4-9(5-20)2-3-10(11)30-17-15(24)14(23)13(22)12(31-17)6-28-18-16(25)19(26,7-21)8-29-18/h2-4,12-18,20-26H,5-8H2,1H3/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 |

InChI Key |

CROSCHPQOAEYSN-OTCFHACESA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4-Chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1259577.png)

![2-[(6aR,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide](/img/structure/B1259582.png)

![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)

![1-[(2-Oxo-1,3-dihydroindol-5-yl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1259598.png)